molecular formula C12H16ClNO2 B12354859 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride

Cat. No.: B12354859
M. Wt: 241.71 g/mol
InChI Key: LXOPJKOZGYJXML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-cyclopentyl-2-pyridin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4H2,(H,14,15);1H

InChI Key

LXOPJKOZGYJXML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=NC=C2)C(=O)O.Cl

Origin of Product

United States

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